Cas no 82104-74-3 (5-Cyanophthalide)

5-Cyanophthalide structure
5-Cyanophthalide structure
5-Cyanophthalide
82104-74-3
C9H5NO2
159.141502141953
MFCD01072882
60406
24883516

5-Cyanophthalide Properties

Names and Identifiers

    • 1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile
    • 5-CYANO-3H-ISOBENZOFURANONE
    • 5-CYANOPHTHALIDE
    • 1,3-DIHYDRO-1-OXO-5-ISOBENZOFURANCARBONITRILE
    • 1,3-DIHYDRO-1-OXOISOBENZOFURAN-5-CARBONITRILE
    • 1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-CARBONITRILE
    • 5-Phthalidenitrile
    • 5-Cyanophthaleine
    • 1-(4-FLUOROPHENYL)-1,3-DIHYROSOBENZOFURAN-5-CARBONITRILE
    • 1,3-DIHYDRO-1-OXO-5-ISOBENZOFURANC
    • 1,3-Dihydro-1-oxo-5-isobenzofurancarbonitrile,5-Cyano-3H-isobenzofuranone
    • 1-oxo-phthalan-5-carbonitrile
    • 5-CYANO- PHTHALIDE
    • 5-cyano-3H-isobenzofuran-1-one
    • 5-cyano-isobenzofuran-1-one
    • 6-cyano-1,3-dihydro-3-oxo-isobenzofuran
    • 5-cyano phthalide
    • 5-Isobenzofurancarbonitrile, 1,3-dihydro-1-oxo-
    • 1-oxo-3H-2-benzofuran-5-carbonitrile
    • 5-Cyanophthalid
    • 1-oxo-3H-isobenzofuran-5-carbonitrile
    • KSC448C0F
    • 1,3-Dihydro-1-oxoisobenzofuran-5-carbonitrile
    • 1,3-Dihydro-1-oxo-5-isobenzofurancarbonitrile (ACI)
    • 1-Oxo-1,3-dihydro-2-benzofuran-5-carbonitrile
    • 5-Cyanophthalide, 97%
    • W-104188
    • C2001
    • 82104-74-3
    • BCP13095
    • EC 279-900-2
    • XEEGWTLAFIZLSF-UHFFFAOYSA-N
    • 1,3-Dihydro-1-oxo-5-isobenzofurancarbonitrile; 1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile; 5-Cyanophthalide
    • AKOS015836116
    • AS-11983
    • AC9502
    • NS00008755
    • A840246
    • BP-12876
    • CS-W016184
    • AC-5340
    • AR-011/40257489
    • B8XZJ4L2MB
    • Diethyl 1-butylpyrrolidine-2,5-dicarboxylate
    • AMY40169
    • SY051382
    • MFCD01072882
    • EINECS 279-900-2
    • SCHEMBL1641
    • DTXSID40868641
    • FT-0620351
    • EN300-396646
    • 5-Cyanophthalide,98%
    • DB-056572
    • +Expand
    • MFCD01072882
    • XEEGWTLAFIZLSF-UHFFFAOYSA-N
    • 1S/C9H5NO2/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-3H,5H2
    • N#CC1C=C2C(C(OC2)=O)=CC=1

Computed Properties

  • 159.03200
  • 0
  • 3
  • 0
  • 159.032
  • 12
  • 253
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.5
  • nothing
  • 0
  • 50.1

Experimental Properties

  • 1.22868
  • 50.09000
  • 1.606
  • 407.5 °C at 760 mmHg
  • 201.0 to 205.0 deg-C
  • 407.5 °C at 760 mmHg
  • solid
  • Not determined
  • 1.3600

5-Cyanophthalide Security Information

  • GHS07 GHS07
  • 3
  • S36/37
  • R20/21/22
  • Xn Xn
  • NONH for all modes of transport
  • H302,H312,H332
  • P280
  • warning
  • Store at room temperature
  • 20/21/22
  • Warning

5-Cyanophthalide Customs Data

  • 2932999099
  • China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Cyanophthalide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P005ARA-5g
1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile
82104-74-3 97%
5g
$8.00 2024-04-21
A2B Chem LLC
AC46422-5g
5-Cyanophthalide
82104-74-3 97%
5g
$7.00 2024-04-19
abcr
AB249832-5 g
5-Cyanophthalide, 97%; .
82104-74-3 97%
5 g
€59.00 2023-07-20
Alichem
A019096422-500g
1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile
82104-74-3 97%
500g
$257.55 2023-09-01
Ambeed
A428568-5g
1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile
82104-74-3 97%
5g
$9.0 2024-07-24
Apollo Scientific
OR315729-5g
5-Cyanophthalide
82104-74-3 97%
5g
£35.00 2023-09-01
Chemenu
CM157306-500g
1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile
82104-74-3 97%
500g
$239
ChemScence
CS-W016184-100g
1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile
82104-74-3
100g
$70.0 2022-04-26
Crysdot LLC
CD11052335-5g
1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile
82104-74-3 97%
5g
$8
Enamine
EN300-396646-0.05g
1-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile
82104-74-3 95%
0.05g
$19.0 2023-06-01

5-Cyanophthalide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: 2-Iodo-3,4,5,6-tetramethylbenzoic acid Solvents: Acetonitrile ,  Water ;  8 h, 30 °C
Reference
Facile organocatalytic domino oxidation of diols to lactones by in situ-generated TetMe-IBX
Jhulki, Samik; Seth, Saona; Mondal, Manas; Moorthy, Jarugu Narasimha, Tetrahedron, 2014, 70(13), 2286-2293

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 min, cooled
2.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ;  6 h, rt → 75 °C; 75 °C → rt
Reference
Synthesis of 5-(chlorocarbonyl)phthalide
Wang, Jingwei; et al, Heilongjiang Yiyao, 2009, 22(4), 499-500

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  8 h, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Water
1.3 Reagents: Sulfolane ,  Thionyl chloride Solvents: Toluene ;  5 h, reflux
Reference
Synthesis of citalopram hydrobromide
Wu, Qiuye; et al, Zhongguo Yiyao Gongye Zazhi, 2005, 36(1), 6-8

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Nickel dichloride ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ;  20 h, 90 °C
Reference
Air-Tolerant Nickel-Catalyzed Cyanation of (Hetero)aryl Halides Enabled by Polymethylhydrosiloxane, a Green Reductant
Hethcox, J. Caleb ; et al, Journal of Organic Chemistry, 2022, 87(7), 4951-4954

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ;  6 h, rt → 75 °C; 75 °C → rt
Reference
Synthesis of 5-(chlorocarbonyl)phthalide
Wang, Jingwei; et al, Heilongjiang Yiyao, 2009, 22(4), 499-500

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Formic acid ;  40 min, reflux
Reference
New synthesis of 5-cyanophthalide
Fu, Tao; et al, Zhongguo Yaoye, 2011, 20(18), 24-25

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Cuprous cyanide Solvents: Water
1.2 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 - 5 °C; 30 min, 0 - 5 °C; 30 min, rt; rt → 50 °C
Reference
Synthesis of 5-cyanophthalide
Liu, Yaru; et al, Huaxue Yu Shengwu Gongcheng, 2006, 23(6), 17-18

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → 50 °C
1.2 Reagents: Zinc carbonate Solvents: Water ;  50 °C
1.3 50 °C; 50 °C → 0 °C
1.4 Reagents: Sodium nitrite Solvents: Water ;  0 °C
1.5 Reagents: Sodium bicarbonate ,  Cuprous cyanide Solvents: Water ;  2 °C; 2 °C; 0 °C; 0 °C → rt; rt; pH 8, rt → 60 °C
1.6 Reagents: Sulfuric acid Solvents: Water ;  60 °C; 60 °C → rt
1.7 Solvents: Ethyl acetate ,  Water ;  rt
1.8 Reagents: Sodium carbonate Solvents: Water ;  pH 7, rt
Reference
Method for producing high-purity citalopram via Grignard and cyclization reactions
, Hungary, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  6 h, reflux
Reference
Synthesis of 5-cyanoisobenzofuran-1-ketone as intermediate of citalopram
Wu, Weiming; et al, Zhongguo Yaoye, 2011, 20(17), 6-7

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Zinc Catalysts: Nickel, (2,2′-bipyridine-κN1,κN1′)dibromo-, (SP-4-2)- Solvents: Dimethylacetamide ;  2 min, rt; 16 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation
Mills, L. Reginald; et al, Journal of the American Chemical Society, 2019, 141(49), 19257-19262

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium bromate Catalysts: Magnesium chloride Solvents: Acetonitrile ;  18 h, rt
Reference
Visible Light-Promoted Magnesium, Iron, and Nickel Catalysis Enabling C(sp3)-H Lactonization of 2-Alkylbenzoic Acids
Li, Sasa; et al, Organic Letters, 2021, 23(15), 5842-5847

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: 4,4′-Dimethyl-2,2′-bipyridine ,  Nickel dichloride Solvents: Dimethylacetamide ;  3 h, rt
1.2 Reagents: Trifluoroacetic anhydride ,  Zinc ,  Sodium iodide ,  Potassium fluoride Solvents: Dimethylacetamide ;  0 °C; 36 h, 60 °C
Reference
Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C-CN Bond Cleavage and Cyano Transfer
Chen, Hui; et al, ACS Catalysis, 2020, 10(2), 1397-1405

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Silica Catalysts: Sulfuric acid Solvents: Dichloromethane ;  10 min
1.2 10 min
1.3 Catalysts: Potassium dichromate ;  overnight, rt
1.4 Reagents: Sodium bicarbonate ;  1 - 2 h, rt
Reference
A quick one-pot synthesis of lactones from cyclic ethers using silica mediated potassium dichromate
Reddy, K. Chennakesava; et al, Heterocyclic Letters, 2020, 10(4), 603-608

5-Cyanophthalide Raw materials

5-Cyanophthalide Preparation Products

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